molecular formula C18H18N4OS B2492239 N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1203437-19-7

N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2492239
CAS RN: 1203437-19-7
M. Wt: 338.43
InChI Key: FLTZUSBDOPQYEO-HNENSFHCSA-N
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Description

The compound belongs to a class of chemicals that are significant for their diverse biological and chemical properties. Compounds with benzothiazole and pyrazole moieties, similar to the one mentioned, are known for their versatile applications in medicinal chemistry and material science due to their structural uniqueness and functional group variability.

Synthesis Analysis

Synthesis methods for benzothiazole and pyrazole derivatives involve conventional multistep reactions as well as one-pot, atom economy processes adhering to green chemistry principles. For instance, the preparation of benzothiazole derivatives from 2-aminothiophenol and carboxylic acids in the presence of POCl3 highlights the adaptability and efficiency of synthesis routes (Raut et al., 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The presence of substituents on the benzothiazole ring significantly impacts their binding affinity and interaction with biological targets. Structural modifications can lead to compounds with enhanced pharmacological profiles, demonstrating the importance of structure-activity relationships in drug development (Bhat & Belagali, 2020).

Chemical Reactions and Properties

Benzothiazole and pyrazole derivatives undergo a variety of chemical reactions, enabling the synthesis of compounds with diverse biological activities. These reactions include cyclocondensation, arylation, and nucleophilic substitution, among others. Such reactivities allow for the functionalization of these molecules, leading to the development of novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory properties (Govindaraju et al., 2012).

Physical Properties Analysis

The physical properties of benzothiazole and pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in drug formulation and material science. For example, solubility in various solvents can affect the bioavailability of pharmaceutical compounds, while thermal stability is important for materials applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, define the functional applications of these compounds. Benzothiazole derivatives, in particular, exhibit fluorescence, making them useful in optical materials and biological imaging applications. Additionally, their reactivity patterns make them valuable intermediates in organic synthesis, leading to a wide range of biologically active molecules (Zhilitskaya et al., 2021).

Scientific Research Applications

Antibacterial Agents

A study by Palkar et al. (2017) focused on the synthesis of novel analogs related to this compound, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis.

Hepatoprotective Agent

Research by Surh et al. (1996) discussed a compound similar to the one , synthesized as a hepatoprotective drug for chronic hepatitis and liver cirrhosis, also showing chemoprotective activity against carcinogens.

Synthetic Transformations

El’chaninov et al. (2018) conducted a study on the synthesis of related compounds, highlighting various transformations and synthetic pathways El’chaninov et al. (2018).

Antimicrobial and Anti-proliferative Activities

Mansour et al. (2020) synthesized thiazole derivatives linked to benzo[1,3]dioxole moiety, showing significant antimicrobial and antiproliferative activities Mansour et al. (2020).

DNA Binding and Cytotoxicity Studies

A study by Reddy et al. (2017) on novel bis-pyrazoles (including similar compounds) highlighted their interaction with DNA and in vitro cytotoxicity against various cancer cell lines Reddy et al. (2017).

Future Directions

Future research on this compound could involve exploring its potential uses in medicinal chemistry, studying its reactivity and stability, and developing efficient methods for its synthesis .

properties

IUPAC Name

1-methyl-N-(6-propan-2-yl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-5-9-22-15-7-6-13(12(2)3)11-16(15)24-18(22)19-17(23)14-8-10-21(4)20-14/h1,6-8,10-12H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTZUSBDOPQYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

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